3-Hydroxyestra-1,3,5(10)-trien-17-yl undecanoate
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Overview
Description
Estradiol undecylate is a synthetic estrogen ester, specifically the undecanoate ester of estradiol. It is a long-acting prodrug of estradiol, which means it is converted into estradiol in the body. Estradiol undecylate has been used in hormone therapy, particularly for transgender women and in the treatment of prostate cancer in men .
Preparation Methods
Estradiol undecylate is synthesized through the esterification of estradiol with undecanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
Estradiol undecylate undergoes several types of chemical reactions:
Hydrolysis: In the body, estradiol undecylate is hydrolyzed by esterases to release estradiol and undecanoic acid.
Oxidation: Estradiol can be oxidized to estrone, a less potent estrogen.
Reduction: Estrone can be reduced back to estradiol.
Substitution: Various functional groups can be introduced into the estradiol molecule to create derivatives with different pharmacological properties.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are estradiol, estrone, and their respective derivatives .
Scientific Research Applications
Estradiol undecylate has been extensively studied for its applications in various fields:
Biology: Research has focused on its effects on estrogen receptors and its role in regulating various physiological processes.
Chemistry: Studies have explored its synthesis, stability, and degradation pathways.
Industry: It has been used in the development of long-acting injectable formulations for hormone therapy.
Mechanism of Action
Estradiol undecylate acts as an agonist of the estrogen receptor, the biological target of estrogens like estradiol. Once administered, it is hydrolyzed to release estradiol, which then binds to estrogen receptors in various tissues. This binding activates the receptor and modulates the expression of specific genes, leading to the physiological effects of estrogen .
Comparison with Similar Compounds
Estradiol undecylate is similar to other estradiol esters, such as estradiol valerate, estradiol cypionate, and estradiol enanthate. it has a longer duration of action due to the longer undecanoate ester chain. This makes it particularly useful for long-acting injectable formulations .
Similar Compounds
- Estradiol valerate
- Estradiol cypionate
- Estradiol enanthate
- Estradiol diundecylate
Estradiol undecylate’s unique long-acting properties make it a valuable compound in hormone therapy, providing sustained estrogen levels with less frequent dosing.
Properties
IUPAC Name |
(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) undecanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27,30H,3-12,14,16-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHUMRBWIWWBGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859822 |
Source
|
Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-yl undecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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